molecular formula C7D6O3 B602582 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde CAS No. 285979-87-5

2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde

Cat. No.: B602582
CAS No.: 285979-87-5
M. Wt: 144.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde, also known as salicylic acid-d6, is a deuterium-labeled derivative of salicylic acid. This compound is primarily used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights in various fields of study, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde typically involves the deuteration of salicylic acid. One common method is the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O). The reaction is usually carried out under reflux conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced reflux systems to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods to ensure it meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde is similar to that of salicylic acid. It inhibits the activity of cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition occurs independently of the transcription factor NF-κB activation. The deuterium atoms in this compound do not significantly alter its biological activity but provide a useful tool for studying the compound’s behavior in biological systems .

Comparison with Similar Compounds

2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde can be compared with other hydroxybenzoic acids, such as:

    Salicylic Acid: The non-deuterated form, widely used in pharmaceuticals and cosmetics.

    p-Hydroxybenzoic Acid: Known for its antimicrobial properties and used as a preservative.

    Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory properties.

    Gentisic Acid: Used in the treatment of various inflammatory conditions.

The uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool for research applications that require tracing and detailed analysis of molecular interactions and pathways.

Properties

IUPAC Name

deuterio-(2,3,4,5-tetradeuterio-6-deuteriooxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H/i1D,2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQUZDBALVYZAC-QNKSCLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])O[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951261
Record name 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-87-5
Record name 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.